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Compound of Interest

Compound Name: 2-Hydroxypinocembrin

Cat. No.: B15590918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Hydroxypinocembrin, a dihydroflavonol found in plants such as Alpinia zerumbet, is a

molecule of interest for its potential biological activities. Spectroscopic analysis is crucial for the

unequivocal identification and characterization of this natural product. This technical guide

provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 2-Hydroxypinocembrin. Due to

the limited availability of published experimental spectra for this specific compound, this guide

presents predicted data based on the analysis of structurally related flavonoids and established

spectroscopic principles. Detailed, generalized experimental protocols for acquiring this data

are also provided, alongside a conceptual signaling pathway diagram to illustrate the potential

biological context of flavonoid compounds.

Chemical Structure
Systematic Name: (2R,3R)-2-(2-hydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochroman-4-one

Molecular Formula: C₁₅H₁₂O₅ Molecular Weight: 272.25 g/mol

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Hydroxypinocembrin.

These predictions are derived from the known spectral characteristics of the dihydroflavonol
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scaffold and related flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The

predicted ¹H and ¹³C NMR chemical shifts for 2-Hydroxypinocembrin are presented below.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2-Hydroxypinocembrin (in DMSO-

d₆)
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Position
Predicted ¹³C
Chemical Shift
(ppm)

Predicted ¹H
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J) in
Hz

2 ~79.0 ~5.40 d ~12.0

3 ~72.0 ~5.05 d ~12.0

4 ~196.0 - - -

4a ~102.0 - - -

5 ~164.0 - - -

6 ~96.0 ~5.95 d ~2.0

7 ~167.0 - - -

8 ~95.0 ~5.90 d ~2.0

8a ~163.0 - - -

1' ~119.0 - - -

2' ~156.0 - - -

3' ~116.0 ~6.90 d ~8.0

4' ~130.0 ~7.30 t ~8.0

5' ~119.0 ~6.85 t ~8.0

6' ~128.0 ~7.40 d ~8.0

5-OH - ~12.0 s -

7-OH - ~10.8 s -

2'-OH - ~9.5 s -

3-OH - ~5.5 d ~5.0

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based

on data for structurally similar dihydroflavonols and may vary depending on the solvent and

experimental conditions.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 2-Hydroxypinocembrin are listed below.

Table 2: Predicted Infrared (IR) Spectroscopic Data for 2-Hydroxypinocembrin

Wavenumber (cm⁻¹) Intensity Assignment

~3500-3200 Strong, Broad
O-H stretching (phenolic and

alcoholic hydroxyl groups)

~3100-3000 Medium Aromatic C-H stretching

~2950-2850 Medium Aliphatic C-H stretching

~1640 Strong
C=O stretching (carbonyl

group, hydrogen-bonded)

~1600, 1580, 1450 Medium to Strong Aromatic C=C stretching

~1300-1000 Strong
C-O stretching (ethers and

alcohols)

Below 900 Medium to Strong
Aromatic C-H out-of-plane

bending

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is

particularly useful for conjugated systems. For dihydroflavonols like 2-Hydroxypinocembrin,

the spectrum is characterized by two main absorption bands.

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data for 2-Hydroxypinocembrin
(in Methanol)
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Band Predicted λmax (nm) Description

Band I ~330 (shoulder)
Associated with the B-ring

cinnamoyl system

Band II ~290
Associated with the A-ring

benzoyl system

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for

a flavonoid such as 2-Hydroxypinocembrin.

Sample Preparation
A purified sample of 2-Hydroxypinocembrin is required for analysis. Isolation from a natural

source like Alpinia zerumbet would typically involve extraction with a suitable solvent (e.g.,

methanol or ethanol), followed by partitioning and chromatographic techniques such as column

chromatography over silica gel or Sephadex LH-20, and potentially preparative High-

Performance Liquid Chromatography (HPLC) to achieve high purity.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Hydroxypinocembrin in

0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm

NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 15-20 ppm, 32-64 scans, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans (due to the low

natural abundance of ¹³C), relaxation delay of 2-5 seconds.

2D NMR Experiments (for full structural assignment):

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton

correlations (2-3 bonds).

IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet: Mix a small amount of the dried sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of 2-Hydroxypinocembrin in a UV-

transparent solvent (e.g., methanol or ethanol) of a known concentration (typically in the

micromolar range).

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

Fill a matched quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-600 nm.

The resulting spectrum should be plotted as absorbance versus wavelength.

Potential Signaling Pathway Involvement
While specific signaling pathways for 2-Hydroxypinocembrin have not been extensively

studied, flavonoids are known to interact with various cellular signaling cascades, often

exhibiting anti-inflammatory and antioxidant effects. A general representation of a potential

pathway influenced by flavonoids is the NF-κB signaling pathway, which is a key regulator of

inflammation.
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Caption: Hypothesized inhibition of the NF-κB signaling pathway by 2-Hydroxypinocembrin.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15590918?utm_src=pdf-body-img
https://www.benchchem.com/product/b15590918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This technical guide provides a foundational spectroscopic profile of 2-Hydroxypinocembrin
based on predictive methods and analysis of related compounds. The presented NMR, IR, and

UV-Vis data, along with the detailed experimental protocols, offer a valuable resource for

researchers involved in the isolation, identification, and characterization of this and other

similar flavonoids. Further experimental validation is necessary to confirm these predicted

spectroscopic features. The exploration of its interaction with cellular signaling pathways, such

as the NF-κB pathway, represents a promising avenue for future research into its potential

therapeutic applications.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxypinocembrin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590918#spectroscopic-data-of-2-
hydroxypinocembrin-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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